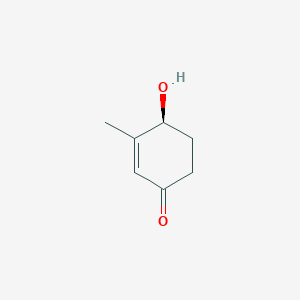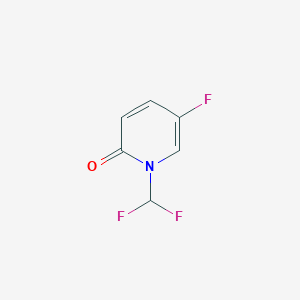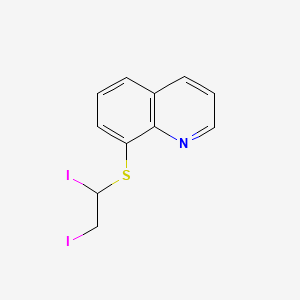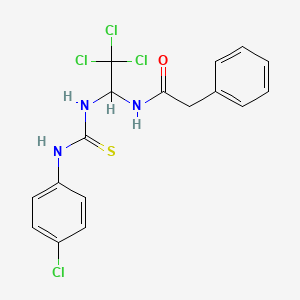
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a chlorophenylthioureido moiety. Its molecular formula is C13H13Cl3N4O2S, and it has a molar mass of 395.69192 g/mol .
Preparation Methods
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. One of the key targets is the transcription factor c-Myc, an onco-protein involved in cell proliferation and apoptosis. The compound disrupts the c-Myc/Max interaction, leading to the degradation of c-Myc protein and inducing cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide can be compared with other similar compounds, such as:
2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide: This compound has a similar structure but with a dichlorophenylamino group instead of the chlorophenylthioureido group.
2-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acetamide:
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide: This compound has an additional phenyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15Cl4N3OS |
|---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c18-12-6-8-13(9-7-12)22-16(26)24-15(17(19,20)21)23-14(25)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,23,25)(H2,22,24,26) |
InChI Key |
QZXCZQUVZMBZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


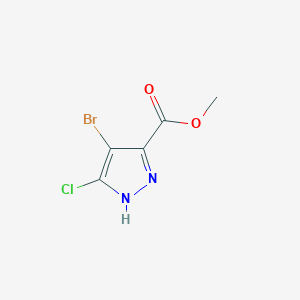
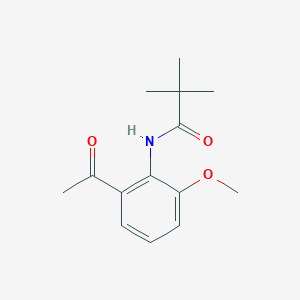
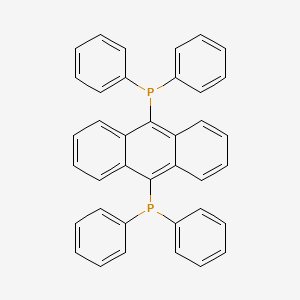
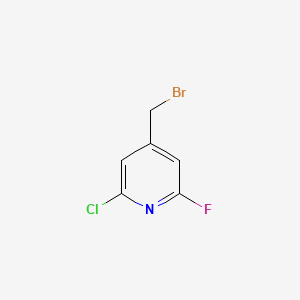
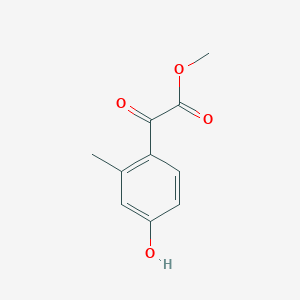
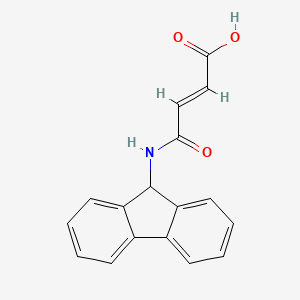

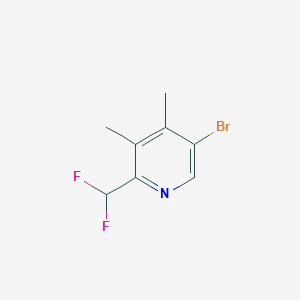


![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
